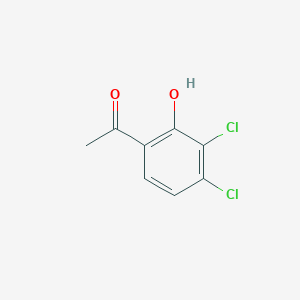

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3,4-dichloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPWSRGXLFGVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556991 | |

| Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55736-71-5 | |

| Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of this compound. This molecule, a dichlorinated hydroxyacetophenone derivative, is of significant interest to researchers, scientists, and professionals in drug development due to its structural motifs, which are prevalent in many biologically active compounds. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer a robust predictive overview. We will delve into its probable synthetic routes, drawing parallels with established methodologies for similar structures. Furthermore, we will explore its potential spectroscopic signature, safety considerations, and its promising role as a building block in medicinal chemistry.

Introduction: The Significance of Dichlorinated Hydroxyacetophenones

Halogenated phenolic compounds, particularly those containing chlorine, are a cornerstone in the development of pharmaceuticals and agrochemicals. The inclusion of chlorine atoms in a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The hydroxyacetophenone scaffold itself is a versatile intermediate in organic synthesis, forming the backbone of numerous natural products and synthetic drugs.[2][3] The combination of these features in this compound makes it a compelling, albeit under-documented, subject for investigation in the pursuit of novel therapeutic agents.

Molecular Structure and Chemical Identifiers

To date, a specific CAS number for this compound has not been definitively assigned in major chemical databases. For clarity and precision in this guide, we will refer to the compound by its IUPAC name and provide a detailed structural representation.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | This compound |

| Alternate Names | 2-acetyl-3,4-dichlorophenol; 3',4'-dichloro-2'-hydroxyacetophenone |

| Molecular Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.04 g/mol |

| Chemical Structure | ```dot |

| graph { | |

| layout=neato; | |

| node [shape=plaintext]; | |

| a [label=""]; | |

| b [label=""]; | |

| c [label=""]; | |

| d [label=""]; | |

| e [label=""]; | |

| f [label=""]; | |

| g [label="O"]; | |

| h [label="OH"]; | |

| i [label="Cl"]; | |

| j [label="Cl"]; | |

| k [label=""]; | |

| l [label="O"]; | |

| a -- b [len=1.5]; | |

| b -- c [len=1.5]; | |

| c -- d [len=1.5]; | |

| d -- e [len=1.5]; | |

| e -- f [len=1.5]; | |

| f -- a [len=1.5]; | |

| a -- g [len=1.5]; | |

| b -- h [len=1.5]; | |

| c -- i [len=1.5]; | |

| d -- j [len=1.5]; | |

| g -- k [len=1.5]; | |

| g -- l [style=invis]; | |

| } |

Caption: Proposed two-step synthesis of the target compound.

3.1.2. Mechanistic Considerations

The Fries rearrangement mechanism involves the formation of an acylium ion intermediate.[4] The regioselectivity (ortho vs. para) is influenced by reaction conditions. Higher temperatures generally favor the formation of the ortho-isomer, which is the desired product in this case. The use of a non-polar solvent can also promote ortho-acylation.[4]

3.1.3. Experimental Protocol (Hypothetical)

The following is a proposed, non-validated protocol based on procedures for analogous compounds:

Step 1: Synthesis of 2,3-Dichlorophenyl Acetate

-

In a fume hood, dissolve 2,3-dichlorophenol in a suitable solvent such as dichloromethane.

-

Add a stoichiometric equivalent of a base, for example, pyridine, to the solution.

-

Slowly add acetyl chloride dropwise while stirring and maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dichlorophenyl acetate.

Step 2: Fries Rearrangement to this compound

-

In a reaction vessel equipped with a reflux condenser and a stirring mechanism, add the crude 2,3-dichlorophenyl acetate.

-

Carefully add anhydrous aluminum chloride (AlCl₃) in a portion-wise manner. An excess of the catalyst is often required.

-

Heat the reaction mixture to a temperature conducive to ortho-isomer formation (typically above 120 °C), with or without a high-boiling inert solvent like nitrobenzene.[5]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to isolate this compound.

Predicted Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale |

| Physical State | Likely a solid at room temperature | Similar chlorinated and hydroxylated acetophenones are solids.[6] |

| Melting Point | Expected to be in the range of 50-100 °C | Based on melting points of related dichlorophenols and hydroxyacetophenones. |

| Boiling Point | Predicted to be above 250 °C | Halogenation and the presence of a hydroxyl group increase the boiling point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane | The polar hydroxyl and carbonyl groups will impart some water solubility, but the dichlorinated aromatic ring will dominate, favoring solubility in organic solvents. |

Spectroscopic Analysis (Predicted)

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be concentration-dependent. The two aromatic protons will appear as doublets due to ortho-coupling.

4.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons attached to the chlorine and oxygen atoms will have characteristic chemical shifts.

4.1.3. Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3200-3500 cm⁻¹), the carbonyl group of the ketone (a strong peak around 1650-1680 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.

4.1.4. Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key diagnostic feature. Fragmentation patterns will likely involve the loss of the methyl group and the acetyl group.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the known hazards of related compounds, such as dichlorophenols, caution should be exercised.

General Precautions:

-

Skin and Eye Contact: Dichlorophenols are known to be corrosive and can cause severe skin burns and eye damage.[7] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.

-

Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.[7] Work should be conducted in a well-ventilated fume hood.

-

Ingestion: Ingestion may be harmful.[7]

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Novel Biologically Active Molecules: The hydroxyacetophenone core can be elaborated through various chemical transformations to create libraries of compounds for screening against different biological targets.

-

Intermediate in Pharmaceutical Synthesis: Similar to other hydroxyacetophenones, this compound could serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6]

-

Modulation of Pharmacokinetic Properties: The presence of two chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its absorption and distribution in the body.[1] It can also block sites of metabolism, leading to a longer half-life.

Caption: Potential applications of the target compound.

Conclusion

This compound represents a molecule of significant synthetic potential, particularly within the realms of medicinal chemistry and drug discovery. While direct experimental data remains elusive, this in-depth guide has provided a comprehensive theoretical and predictive framework for its chemical properties, synthesis, and applications. The proposed synthetic route via the Fries rearrangement offers a plausible and scalable method for its preparation. The predicted spectroscopic and physicochemical properties provide a valuable reference for its future identification and characterization. As with all chlorinated phenolic compounds, appropriate safety precautions are paramount. The insights provided herein are intended to stimulate further research into this and related compounds, unlocking their potential as valuable intermediates in the development of novel and effective therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2'-Hydroxyacetophenone from Phenol. BenchChem Technical Support Team.

- Pharma D. Guru. (2025, November 13). FRIES REARRANGEMENT.

- MilliporeSigma. Fries Rearrangement.

- Baier, D., Rensch, T., Bergheim, K., et al. (2022).

- Wikipedia. (2023). Fries rearrangement.

- PrepChem.com. Synthesis of 2-hydroxyacetophenone.

- Google Patents. (1997). US5696274A - Syntheses based on 2-hydroxyacetophenone.

- Maurer, D., Enugala, T. R., Hamnevik, E., et al. (2022).

- MilliporeSigma. 2-Hydroxyacetophenone 98 582-24-1.

- Thermo Fisher Scientific. (2025, September 12).

- Fisher Scientific. (2009, October 15).

- ChemicalBook. (2025, July 24). 1-(3-CHLORO-2-HYDROXYPHENYL)ETHAN-1-ONE | 3226-34-4.

- Thermo Scientific. 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one, 97%.

- PubChem. 1-(3,4-Dihydroxyphenyl)-2-((1,1-dimethylethyl)amino)ethanone | C12H17NO3 | CID.

- AK Scientific, Inc. 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.

- NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0302748).

- PubChem. 1-(4-Chloro-2-hydroxyphenyl)ethanone | C8H7ClO2 | CID 1051513.

- Reddit. (2022, May 5). breakdown of this : r/chemhelp.

- SRIRAMCHEM. 2,2-dichloro-1-(3,4-dihydroxyphenyl)ethanone.

- Fluorochem. 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.

- Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4).

- CAMEO Chemicals. DICHLORODIPHENYLDICHLORO....

- NIST WebBook. Ethanone, 1-(3-hydroxyphenyl)-.

- ChemicalBook. 1-(3,4-Dihydroxyphenyl)butan-1-one synthesis.

- Supporting Information.

- LGC Standards. 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.

- MedChemExpress. 2-chloro-1-3-4-dihydroxyphenyl-etha-d5.

- NIST WebBook. Ethanone, 1-(2-hydroxyphenyl)-.

- Sigma-Aldrich. 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone.

- Wikipedia. 3-Hydroxyacetophenone.

- ResearchGate.

- Benchchem. "synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride".

- PubChem. 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride.

- Google Patents. (2015). CN111925344A - Synthetic method of 3-oxetanone.

- MedCrave online. (2018, November 15). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor.

- MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)

- NIST WebBook. 3,5-Dichloro-2-hydroxyacetophenone.

- GovInfo.

Sources

- 1. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents [patents.google.com]

- 3. Dichlorophenol-2,4 - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Data of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectral characteristics, providing insights into experimental design and data interpretation.

Introduction

This compound is a substituted acetophenone, a class of compounds with significant interest in medicinal chemistry and organic synthesis.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming structure, and understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will elucidate the expected spectroscopic signatures of the title compound, drawing upon established principles of spectroscopy and comparative data from related substituted acetophenones.[2][3]

Molecular Structure and Expected Spectroscopic Features

A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectroscopic data. The interplay of the acetyl group, the hydroxyl group, and the two chlorine atoms on the phenyl ring dictates the electronic environment of each atom and bond, giving rise to characteristic spectral features.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be recorded on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Singlet | 1H | Ar-OH | The intramolecular hydrogen bond with the carbonyl oxygen causes significant deshielding, resulting in a downfield shift. |

| ~7.5 | Doublet | 1H | Ar-H (H-6) | This proton is ortho to the electron-withdrawing acetyl group and will be deshielded. It will be split by the adjacent H-5. |

| ~7.0 | Doublet | 1H | Ar-H (H-5) | This proton is coupled to H-6. |

| ~2.6 | Singlet | 3H | -C(=O)CH₃ | The methyl protons are adjacent to a carbonyl group, causing a characteristic downfield shift. |

Causality in Experimental Choices: The choice of solvent is crucial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, if the phenolic proton signal is broad or not observed due to exchange, switching to DMSO-d₆ can often sharpen the signal and make it observable.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~203 | C =O | The carbonyl carbon of a ketone typically resonates in this downfield region.[4] |

| ~155 | C -OH | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~135 | C -Cl | The carbons attached to chlorine atoms are deshielded. |

| ~130 | C -Cl | |

| ~125 | Ar-C H | The aromatic CH carbons will appear in this region. |

| ~120 | Ar-C H | |

| ~118 | Ar-C -C=O | The quaternary carbon attached to the acetyl group. |

| ~26 | -C(=O)C H₃ | The methyl carbon is in the typical upfield region for an acetyl group. |

Trustworthiness through Self-Validation: The number of signals in both the ¹H and ¹³C NMR spectra must correspond to the number of chemically non-equivalent protons and carbons in the molecule, respectively. Any deviation would suggest the presence of impurities or an incorrect structural assignment.

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-3500 (broad) | O-H stretch | Phenolic -OH |

| ~3000-3100 | C-H stretch | Aromatic C-H |

| ~1650 | C=O stretch | Ketone |

| ~1550-1600 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-O stretch | Phenol |

| ~700-850 | C-Cl stretch | Aryl chloride |

Expertise in Interpretation: The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch at a lower wavenumber (~1650 cm⁻¹) is also consistent with the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, which weakens the C=O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: A mass spectrum would typically be acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

Predicted Mass Spectrometry Data:

| m/z | Ion | Rationale |

| 204/206/208 | [M]⁺ | Molecular ion peak. The isotopic pattern (approximately 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |

| 189/191/193 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 153/155 | [M-COCH₃]⁺ | Loss of the acetyl group. |

| 43 | [CH₃CO]⁺ | Acetyl cation. |

Authoritative Grounding: The predicted isotopic pattern for the molecular ion is based on the natural abundance of the chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This pattern is a definitive indicator of the number of chlorine atoms in the molecule.

Caption: Predicted major fragmentation pathways in the EI mass spectrum.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The predicted data from ¹H NMR, ¹³C NMR, IR, and MS are mutually supportive and in line with established principles of chemical spectroscopy. This guide serves as a robust framework for researchers to not only confirm the identity of this compound but also to apply these principles to the characterization of other novel substituted acetophenones.

References

-

Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

Gorrod, J. W., & Christou, M. (1986). Metabolic N-hydroxylation of Substituted Acetophenone Imines. I. Evidence for Formation of Isomeric Oximes. Xenobiotica, 16(6), 575-585. Retrieved from [Link]

-

Bakhale, S. C., & Tiwari, P. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry, 18(2), 704-714. Retrieved from [Link]

-

McAlduff, E. J. (1980). Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Journal of Chemistry, 58(7), 622-627. Retrieved from [Link]

-

Pérez, S. E., et al. (2018). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. International Journal of Organic Chemistry, 8, 25-41. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3,4-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one NMR analysis

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one (CAS: 2359-07-1). As a critical intermediate in the synthesis of agrochemicals and chromone-based pharmacophores, its purity and regio-isomeric fidelity are paramount.

This guide moves beyond basic spectral listing. It focuses on the mechanistic causality of chemical shifts—specifically the diagnostic power of Intramolecular Hydrogen Bonding (IMHB)—and provides a self-validating protocol to distinguish this molecule from its likely regioisomers (e.g., 3,5-dichloro or 4,5-dichloro analogues).

Structural Context & Theoretical Basis

The molecule features a highly substituted acetophenone core. The defining spectral feature is the Intramolecular Hydrogen Bond (IMHB) established between the phenolic hydroxyl group at C-2 and the carbonyl oxygen at C-1.

-

The "Locked" Conformation: The IMHB forms a stable 6-membered pseudo-ring. This desolvates the hydroxyl proton, locking it into a planar geometry and causing extreme deshielding.

-

Regio-Chemistry Verification: The 3,4-dichloro substitution pattern leaves two aromatic protons at positions 5 and 6. These are adjacent, creating a distinct spin system that serves as the primary "fingerprint" for quality control.

Diagram 1: Mechanistic Analysis Workflow

Caption: Operational workflow for validating this compound, emphasizing the critical regioisomer check.

Experimental Protocol

Solvent Selection Strategy

-

Primary Solvent: Chloroform-d (

) [1]-

Reasoning: Non-polar solvents promote the intramolecular H-bond. In

, the phenolic proton appears as a sharp, distinct singlet far downfield.

-

-

Secondary Solvent: DMSO-

Sample Preparation

-

Weigh 10–15 mg of the solid into a clean vial.

-

Add 0.6 mL of

(containing 0.03% TMS as internal standard). -

Ensure complete dissolution; filter through a cotton plug if turbidity persists to prevent line broadening.

H NMR Analysis (400 MHz, )

The proton spectrum is defined by three distinct regions: the Chelate (OH), the Aromatic (Ar-H), and the Aliphatic (Acetyl).

Table 1: H NMR Assignment & Logic

| Position | Shift ( | Multiplicity | Integration | Structural Logic (Causality) | |

| 2-OH | 12.60 – 12.90 | Singlet (s) | - | 1H | Diagnostic: Extreme deshielding due to strong IMHB with C=O.[4] The "lock" effect prevents exchange broadening. |

| H-6 | 7.65 – 7.75 | Doublet (d) | 8.5 – 9.0 | 1H | Ortho to C=O (anisotropic deshielding zone). Ortho-coupled to H-5. |

| H-5 | 7.35 – 7.45 | Doublet (d) | 8.5 – 9.0 | 1H | Ortho to Cl-4. Shielded relative to H-6 due to lack of carbonyl anisotropy. |

| Acetyl | 2.65 – 2.70 | Singlet (s) | - | 3H | Methyl group attached to electron-withdrawing carbonyl. |

Critical QC Checkpoint: The Regioisomer Trap

The most common synthetic impurities are the 3,5-dichloro and 4,5-dichloro isomers. You must use the coupling constant (

-

Target (3,4-dichloro): Protons at 5,6 are neighbors.

Hz (Ortho coupling). [1] -

Impurity (3,5-dichloro): Protons at 4,6 are meta.

Hz (Meta coupling). -

Impurity (4,5-dichloro): Protons at 3,6 are para.[4] Singlets (No coupling).

Expert Insight: If you see a doublet with

or two singlets in the aromatic region, your synthesis has failed regio-selectivity.

C NMR Analysis (100 MHz, )

Carbon analysis confirms the backbone and the oxidation state of the carbons.

Table 2: C NMR Assignment

| Carbon Type | Shift ( | Assignment | Notes |

| Carbonyl | 204.0 – 205.0 | C-1' (C=O) | Typical acetophenone ketone shift.[4] |

| Phenolic | 158.0 – 162.0 | C-2 (C-OH) | Deshielded by oxygen attachment. |

| Quaternary | 135.0 – 140.0 | C-4 (C-Cl) | Deshielded by Chlorine. |

| Quaternary | 120.0 – 125.0 | C-3 (C-Cl) | Distinct shift due to ortho-crowding. |

| Aromatic CH | 128.0 – 132.0 | C-6 | Correlates with H-6 in HSQC. |

| Aromatic CH | 118.0 – 122.0 | C-5 | Correlates with H-5 in HSQC.[4] |

| Quaternary | 118.0 – 120.0 | C-1 (Ipso) | Bridge to acetyl group. |

| Methyl | 26.0 – 27.0 | Acetyl | Standard methyl ketone.[1][4] |

Advanced Validation: 2D NMR Strategy

For regulatory submissions or complex mixtures, 1D NMR is insufficient. Use the following 2D experiments to establish connectivity.

Diagram 2: Structural Connectivity Logic

Caption: HMBC correlations establish the definitive link between the acetyl group, the aromatic ring, and the hydroxyl group.

-

HMBC (Heteronuclear Multiple Bond Correlation): Look for the "Three-Way Handshake." The OH proton , the Methyl protons , and the H-6 aromatic proton should ALL show a correlation peak to the Carbonyl Carbon (~204 ppm) . This definitively proves the acetyl group is ortho to the OH and adjacent to H-6.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[5] (Standard text for substituent additivity rules).

-

Hansen, P. E. (2015). "On Hydrogen Bonding and OH Chemical Shifts." Molecules, 20(12), 2405-2426.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[6] (Reference for 2'-hydroxyacetophenone baseline shifts). [1]

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for J-coupling analysis in substituted benzenes).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Guide: Mass Spectrometry Fragmentation of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one (CAS: 37596-36-4). As a critical intermediate in the synthesis of bioactive chalcones, antifungal azoles, and catecholamine analogs, precise structural confirmation of this compound is essential in drug development pipelines.

This document moves beyond basic spectral matching, offering a mechanistic deconstruction of the fragmentation pathways driven by the ortho-effect and chlorine isotopic signatures . It is designed to allow researchers to validate the molecule's identity through first-principles interpretation of MS data.

Physicochemical & Isotopic Profile

Before analyzing fragmentation, the molecular ion (

Molecular Formula:

The Dichlorine Isotope Signature ( )

The presence of two chlorine atoms creates a distinct triplet cluster for the molecular ion. Unlike monoisotopic elements, Chlorine exists as

| Ion Species | Isotope Composition | Exact Mass (m/z) | Relative Abundance (Approx) |

| M | 203.9745 | 100% (Base Peak relative to cluster) | |

| M+2 | 205.9715 | ~65% | |

| M+4 | 207.9686 | ~10% |

Analyst Note: In high-resolution MS (HRMS), the mass defect of chlorine (negative relative to hydrogen) will shift the centroid slightly lower than purely carbon-based equivalents. Ensure your mass tolerance window accounts for this.

Fragmentation Mechanics (EI-MS)

The fragmentation of this compound is governed by two dominant forces:

- -Cleavage: Driven by the ketone functionality.[2]

-

The Ortho-Effect: Driven by the intramolecular hydrogen bond between the carbonyl oxygen and the 2-hydroxyl group.

Primary Pathway: -Cleavage (Loss of Methyl)

Transition:

Upon electron impact (70 eV), the molecular ion (

-

Mechanism: The charge is retained on the aromatic carbonyl fragment, forming a benzoyl cation (acylium ion).

-

Stabilization: In standard acetophenones, this ion is relatively stable. However, in this ortho-isomer, the 2-hydroxyl group donates electron density through resonance and stabilizes the positive charge on the carbonyl oxygen via an oxonium resonance structure.

-

Result: The

peak is frequently the Base Peak (100% relative abundance) in 2-hydroxyacetophenones due to this exceptional stability.

Secondary Pathway: Decarbonylation (Loss of CO)

Transition:

The stable acylium ion (

-

Mechanism: The acylium ion rearranges to expel CO, resulting in a substituted phenyl cation (

). -

Observation: This peak retains the dichloro isotope pattern (9:6:1), confirming the halogens are attached to the ring and not part of the lost fragments.

Tertiary Pathway: Ring Disintegration & Halogen Loss

Transition:

High-energy collisions eventually fracture the aromatic ring or strip the halogens.

-

Loss of Cl: The phenyl cation (

161) may lose a chlorine radical ( -

Ring Fragmentation: Further degradation leads to acetylene losses typical of aromatic systems.

Visualization: Fragmentation Pathway Map[2]

The following diagram illustrates the causal flow of fragmentation, color-coded for ion stability and neutral losses.

Figure 1: Step-wise fragmentation tree for this compound under 70 eV Electron Ionization.

Validated Experimental Protocol

To reproduce the fragmentation data described above, the following GC-MS methodology is recommended. This protocol minimizes thermal degradation while ensuring sufficient energy for structural elucidation.

Sample Preparation

-

Solvent: Dissolve 1 mg of the compound in 1 mL of Ethyl Acetate or Dichloromethane (HPLC Grade). Avoid methanol to prevent potential acetal formation in the injector.

-

Concentration: Dilute to approx. 10-50 ppm.

-

Derivatization (Optional): If tailing occurs due to the phenolic -OH, derivatize with BSTFA + 1% TMCS (60°C for 30 min) to form the TMS-ether. Note: This adds 72 Da to the molecular weight (

).

GC-MS Parameters (Agilent/Shimadzu/Thermo Compatible)

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization without pyrolysis. |

| Injection Mode | Split (10:1 to 50:1) | Prevents detector saturation; improves peak shape. |

| Column | DB-5MS or Equivalent (30m x 0.25mm) | Standard non-polar phase for aromatics. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |

| Oven Program | 60°C (1 min) | Rapid ramp preserves peak sharpness. |

| Ion Source | Electron Ionization (EI) | Standard for spectral library matching. |

| Electron Energy | 70 eV | Critical: Standard energy for reproducible fragmentation. |

| Source Temp | 230°C | Prevents condensation of the analyte in the source. |

| Scan Range | m/z 40 - 350 | Captures low mass fragments and the isotope cluster. |

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. (n.d.). Mass Spectrum of Acetophenone Derivatives. National Institute of Standards and Technology.[3] Available at: [Link]

-

Scientific Instrument Services. (n.d.). Isotope Distribution Calculator.

9:6:1 pattern). Available at: [Link] -

McLafferty, F. W., & Turecek, F. (1993).[4] Interpretation of Mass Spectra. University Science Books. (Source for "Ortho Effect" mechanisms in mass spectrometry).

Sources

Technical Guide: Synthesis of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one via Ortho-Selective Fries Rearrangement

Topic: Synthesis of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This technical guide details the synthesis of This compound (also known as 3',4'-dichloro-2'-hydroxyacetophenone), a critical intermediate in the development of substituted benzofurans and pharmaceutical pharmacophores.

The structural requirement of an acetyl group ortho to the hydroxyl moiety, combined with a specific 3,4-dichloro substitution pattern, dictates a synthetic strategy that prioritizes regioselectivity. While direct Friedel-Crafts acylation of 2,3-dichlorophenol is possible, it often suffers from poor regiocontrol, favoring the para-isomer.

Consequently, this guide advocates for a two-step protocol utilizing the Fries Rearrangement . This pathway leverages thermodynamic control to exclusively target the ortho-isomer, ensuring high purity and scalable yields.

Retrosynthetic Analysis & Pathway Logic

To access the target molecule, we must install an acetyl group at the C6 position of 2,3-dichlorophenol.

-

Target: this compound

-

Starting Material: 2,3-Dichlorophenol

Topological Validation: In 2,3-dichlorophenol, the hydroxyl group directs electrophilic aromatic substitution to the ortho (C6) and para (C4) positions.

-

Para-attack (C4): Yields 1-(2,3-dichloro-4-hydroxyphenyl)ethan-1-one (Undesired).

-

Ortho-attack (C6): Yields the target. Due to the steric bulk of the chlorine at C2 and C3, the C6 position is sterically accessible, but electronic direction often favors para.

-

Solution: The Fries rearrangement of the ester allows for temperature-dependent regioselectivity. High temperatures (>120°C) favor the thermodynamically stable ortho-hydroxy ketone, stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and the phenolic proton.

Pathway Visualization[3]

Figure 1: The reaction pathway highlights the critical temperature dependence required to shift the equilibrium toward the target ortho-isomer.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (approx. 50-100 mmol) but is adaptable for process scale-up.

Step 1: Esterification

Objective: Conversion of 2,3-dichlorophenol to 2,3-dichlorophenyl acetate.

| Parameter | Specification |

| Reagents | 2,3-Dichlorophenol (1.0 eq), Acetic Anhydride (1.2 eq) |

| Catalyst | Sulfuric Acid (H₂SO₄) - 2-3 drops or Pyridine (cat.) |

| Solvent | None (Neat) or Dichloromethane (DCM) |

| Temperature | Reflux (if neat) or RT (if catalytic) |

| Yield Target | >95% |

Procedure:

-

Charge a round-bottom flask with 2,3-dichlorophenol (e.g., 16.3 g, 100 mmol).

-

Add acetic anhydride (12.3 g, 120 mmol) slowly.

-

Add catalytic conc. H₂SO₄ (3 drops).

-

Heat the mixture to 80°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) until the phenol spot disappears.

-

Work-up: Pour the mixture into ice-cold water (200 mL) to hydrolyze excess anhydride. Extract with DCM (3 x 50 mL).

-

Wash organic layer with saturated NaHCO₃ (to remove acetic acid) and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo. The resulting oil (2,3-dichlorophenyl acetate) is sufficiently pure for the next step.

Step 2: Fries Rearrangement (The Critical Step)

Objective: Regioselective migration of the acetyl group to the C6 position.

| Parameter | Specification |

| Reagents | 2,3-Dichlorophenyl acetate (1.0 eq) |

| Lewis Acid | Aluminum Chloride (AlCl₃) (1.5 - 2.0 eq) |

| Solvent | Solvent-free (Neat) recommended for max Ortho-selectivity |

| Temperature | 130°C - 140°C |

| Reaction Time | 2 - 3 Hours |

Mechanism & Causality: At high temperatures, the reaction becomes reversible. The ortho-isomer is thermodynamically favored due to the formation of a stable 6-membered chelate ring involving aluminum, the carbonyl oxygen, and the phenolic oxygen. Lower temperatures would trap the kinetically favored para-isomer.

Procedure:

-

In a dry flask equipped with a calcium chloride guard tube, mix 2,3-dichlorophenyl acetate (20.5 g, 100 mmol) and anhydrous AlCl₃ (20.0 g, 150 mmol).

-

Note: The reaction is exothermic. Solids will melt into a viscous dark mass.

-

Heat the mixture in an oil bath to 130-140°C . Evolution of HCl gas will occur (ensure proper ventilation/scrubbing).

-

Maintain temperature for 2 hours. The mass will solidify or become very viscous.

-

Quenching: Cool to room temperature. Carefully add crushed ice/HCl (1:1 mixture) to decompose the aluminum complex. This step is violent; add slowly.

-

Isolation: The product often precipitates as a solid. Filter the solid.[3][4][5]

-

If oil forms:[3] Extract with DCM, wash with water, and concentrate.

-

-

Purification: Recrystallize from Ethanol or Methanol. The ortho-isomer is typically less soluble than the para-isomer and steam volatile.

Analytical Profile & Quality Control

To validate the synthesis, compare the isolated product against these expected spectral characteristics.

| Method | Expected Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 12.5 - 13.0 ppm (s, 1H) | Phenolic OH (Chelated, confirms ortho) |

| ¹H NMR (CDCl₃) | δ 2.6 - 2.7 ppm (s, 3H) | Acetyl CH₃ |

| ¹H NMR (CDCl₃) | δ 7.0 - 7.6 ppm (d, 2H) | Aromatic Protons (AB system, J ≈ 8-9 Hz) |

| IR Spectroscopy | ~1640 cm⁻¹ | C=O stretch (Shifted lower due to H-bonding) |

| IR Spectroscopy | ~3000-3300 cm⁻¹ (Broad) | OH stretch |

Critical QC Check: The presence of a sharp singlet downfield (>12 ppm) in the proton NMR is the definitive signature of the ortho-hydroxy ketone. If this peak is absent or shifted to ~5-9 ppm, the product is likely the para-isomer.

Safety & Handling

-

Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood.

-

2,3-Dichlorophenol: Toxic by ingestion and skin contact. Corrosive. Use suitable PPE (nitrile gloves, face shield).

-

Waste Disposal: Aqueous layers containing aluminum salts should be neutralized before disposal.

References

-

Martin, R. (2005). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media. (Confirming Fries rearrangement conditions for dichlorophenyl acetates at 130-140°C).

-

Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1, 342-369. (Foundational review establishing thermodynamic control for ortho-selectivity).

-

BenchChem. (2025).[3] Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. (Reference for general Friedel-Crafts protocols on catechol derivatives).

-

PubChem. (n.d.). 3',4'-Dichloro-2'-hydroxyacetophenone (CAS 113337-38-5).[6] (Confirmation of chemical identity and nomenclature).

Sources

- 1. epdf.pub [epdf.pub]

- 2. WO2008076427A2 - Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, and uses thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(3,4-Dihydroxyphenyl)butan-1-one synthesis - chemicalbook [chemicalbook.com]

- 5. CN107011188B - Preparation method of isoproterenol hydrochloride - Google Patents [patents.google.com]

- 6. 10514-70-2,2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to the Starting Materials for 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways and starting materials for the production of 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one, a key intermediate in pharmaceutical and agrochemical research. This document offers a detailed exploration of viable synthetic strategies, focusing on the principles of electrophilic aromatic substitution, including the Fries rearrangement and Friedel-Crafts acylation, and an analysis of the regiochemical challenges posed by the substituted aromatic precursor. Experimental protocols, mechanistic insights, and a comparative analysis of the primary synthetic routes are presented to equip researchers with the necessary knowledge for the efficient and selective synthesis of the target molecule.

Introduction: The Significance of this compound

This compound, also known as 2-hydroxy-3,4-dichloroacetophenone, is a substituted aromatic ketone of significant interest in the development of novel bioactive compounds. Its structural motif, featuring a hydroxyl group ortho to an acetyl group on a dichlorinated benzene ring, serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in medicine and agriculture. A thorough understanding of the synthetic routes to this key intermediate is paramount for researchers engaged in the design and discovery of new chemical entities.

This guide delves into the fundamental organic chemistry principles that govern the synthesis of this molecule, with a primary focus on the selection and utilization of appropriate starting materials. We will explore the strategic considerations and experimental nuances of the most plausible synthetic methodologies.

Primary Starting Material: 2,3-Dichlorophenol

The logical and most direct precursor for the synthesis of this compound is 2,3-dichlorophenol . This starting material already possesses the required dichlorinated phenolic core. The primary synthetic challenge lies in the regioselective introduction of an acetyl group onto the aromatic ring.

Synthesis of 2,3-Dichlorophenol

For a comprehensive understanding, it is pertinent to briefly discuss the synthesis of the key starting material itself. 2,3-Dichlorophenol can be prepared through several established methods:

-

From 1,2,3-Trichlorobenzene: This industrial method involves the sulfonation of 1,2,3-trichlorobenzene, followed by high-pressure hydrolysis to introduce a hydroxyl group. A final desulfonation step yields 2,3-dichlorophenol.[1][2]

-

From 2,3-Dichloroaniline: This laboratory-scale synthesis involves the diazotization of 2,3-dichloroaniline, followed by the hydrolysis of the resulting diazonium salt to introduce the hydroxyl group.[1]

The choice of synthesis for 2,3-dichlorophenol will depend on the required scale, purity, and available resources.

Synthetic Pathways to this compound

The introduction of an acetyl group onto the 2,3-dichlorophenol ring is an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents: the strongly activating and ortho, para-directing hydroxyl group, and the deactivating but also ortho, para-directing chloro groups.[2][3][4][5]

The available positions for substitution on the 2,3-dichlorophenol ring are C4, C5, and C6.

-

Position C4: para to the hydroxyl group and meta to both chloro groups. This position is electronically favored by the powerful activating effect of the hydroxyl group.

-

Position C5: meta to the hydroxyl group and ortho to the C3-chloro and meta to the C2-chloro.

-

Position C6: ortho to the hydroxyl group and ortho to the C2-chloro group. This position is sterically hindered by the adjacent chlorine atom.

Based on these considerations, electrophilic attack is most likely to occur at the C4 position, which is strongly activated by the hydroxyl group and less sterically hindered than the C6 position. This regioselectivity is crucial for the successful synthesis of the target molecule.

The two most prominent methods for achieving this transformation are the Fries Rearrangement and the Friedel-Crafts Acylation.

Pathway 1: The Fries Rearrangement

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[4][6][7][8][9][10][11] This reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.

3.1.1. Rationale and Mechanistic Insight

The Fries rearrangement proceeds through the formation of an acylium ion intermediate, which then acts as the electrophile in an intramolecular electrophilic aromatic substitution. The regioselectivity of the rearrangement is influenced by reaction conditions such as temperature and solvent polarity.[4][8] Generally, lower temperatures favor the para-product (thermodynamic control), while higher temperatures can favor the ortho-product (kinetic control), which can form a stable chelate with the Lewis acid catalyst.[4]

In the context of synthesizing this compound, the starting material for the Fries rearrangement would be 2,3-dichlorophenyl acetate . The desired product is formed through the migration of the acetyl group to the C6 position (ortho to the hydroxyl group). However, as previously discussed, the C4 position (para to the hydroxyl group) is also a likely site for rearrangement, which would lead to the formation of the isomeric 1-(2,3-dichloro-4-hydroxyphenyl)ethan-1-one. Careful optimization of reaction conditions would be necessary to favor the desired ortho-acylated product.

3.1.2. Experimental Workflow

Caption: Workflow for the Fries Rearrangement.

3.1.3. Detailed Protocol

Step 1: Synthesis of 2,3-Dichlorophenyl acetate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichlorophenol in a suitable solvent such as acetic anhydride or a mixture of an inert solvent (e.g., dichloromethane) and a base (e.g., pyridine or triethylamine).

-

Slowly add acetyl chloride or acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with a dilute acid, a dilute base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,3-dichlorophenyl acetate.

-

Purify the product by distillation or recrystallization.

Step 2: Fries Rearrangement to this compound

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place anhydrous aluminum chloride.

-

Cool the flask in an ice bath and slowly add 2,3-dichlorophenyl acetate.

-

Slowly warm the reaction mixture to the desired temperature (typically between 60°C and 160°C to favor the ortho product) and maintain for several hours.[4]

-

Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Separate the ortho and para isomers by column chromatography or fractional crystallization.

Table 1: Comparison of Fries Rearrangement Conditions and Regioselectivity

| Catalyst | Solvent | Temperature | Predominant Product | Reference |

| AlCl₃ | Nitrobenzene | Low (<60°C) | para-isomer | [4][8] |

| AlCl₃ | None (neat) | High (>160°C) | ortho-isomer | [4][8] |

| BF₃·OEt₂ | Dichloromethane | Room Temp. | Mixture of isomers | [6] |

| ZnCl₂ | Acetic Acid | Reflux | Mixture of isomers | [11] |

Pathway 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a direct method for introducing an acyl group onto an aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.[5][12][13][14][15][16][17]

3.2.1. Rationale and Mechanistic Insight

In this approach, 2,3-dichlorophenol is directly reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid like aluminum chloride. The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

As discussed previously, the directing effects of the substituents on 2,3-dichlorophenol strongly favor electrophilic attack at the C4 position (para to the hydroxyl group). This would lead to the formation of 1-(2,3-dichloro-4-hydroxyphenyl)ethan-1-one, which is an isomer of the desired product. To obtain the target molecule, this compound, acylation would need to occur at the C6 position. However, this position is sterically hindered by the adjacent chlorine atom, making this a less favorable pathway.

3.2.2. Alternative Acylation Methods: Houben-Hoesch and Gattermann Reactions

Given the regioselectivity challenges of the standard Friedel-Crafts acylation, alternative methods that can favor ortho-acylation of phenols should be considered.

-

Houben-Hoesch Reaction: This reaction utilizes a nitrile (e.g., acetonitrile) and a Lewis acid (often with HCl) to acylate electron-rich aromatic compounds like phenols.[1][6][7][18][19] It is known to be particularly effective for the synthesis of polyhydroxyaryl ketones and can favor ortho-acylation. The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to the ketone.

-

Gattermann Reaction: While traditionally used for formylation (introduction of a -CHO group), modifications of the Gattermann reaction can be used for acylation.[20][21][22][23][24] This reaction uses hydrogen cyanide and a Lewis acid.

These methods offer potential alternatives to overcome the regioselectivity issues of the direct Friedel-Crafts acylation.

3.2.3. Experimental Workflow

Caption: Workflow for Direct Acylation.

3.2.4. Detailed Protocol (Illustrative for Friedel-Crafts Acylation)

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride to the suspension.

-

Add a solution of 2,3-dichlorophenol in the same solvent dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature or gently heat to drive the reaction to completion (monitor by TLC).

-

Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization to separate the isomers.

Comparative Analysis and Strategic Recommendations

| Feature | Fries Rearrangement | Friedel-Crafts Acylation | Houben-Hoesch Reaction |

| Starting Material | 2,3-Dichlorophenyl acetate | 2,3-Dichlorophenol | 2,3-Dichlorophenol & Acetonitrile |

| Key Reagents | Lewis Acid (e.g., AlCl₃) | Acetylating Agent, Lewis Acid | Nitrile, Lewis Acid, HCl |

| Regioselectivity | Controllable (temp., solvent) | Favors para-acylation | Can favor ortho-acylation |

| Number of Steps | Two (acetylation, rearrangement) | One | One |

| Potential Issues | Isomer separation, harsh conditions | Poor regioselectivity for target | Formation of stable intermediates |

Recommendation:

For the synthesis of this compound, the Fries rearrangement of 2,3-dichlorophenyl acetate appears to be the more promising route. Although it involves an additional step for the preparation of the acetate precursor, the ability to influence the regioselectivity by adjusting the reaction temperature offers a significant advantage over the direct Friedel-Crafts acylation, which is expected to predominantly yield the undesired para-acylated isomer. The Houben-Hoesch reaction presents a viable one-pot alternative that may also favor the desired ortho-acylation and warrants experimental investigation.

Conclusion

The synthesis of this compound from 2,3-dichlorophenol presents a classic challenge in regioselective electrophilic aromatic substitution. A thorough understanding of the directing effects of the substituents on the aromatic ring is critical for designing a successful synthetic strategy. While direct Friedel-Crafts acylation is likely to be unselective, the Fries rearrangement offers a more controlled approach to obtaining the desired ortho-acylated product. Further exploration of alternative acylation methods, such as the Houben-Hoesch reaction, may also provide efficient pathways to this valuable synthetic intermediate. The information and protocols provided in this guide serve as a robust foundation for researchers to develop and optimize the synthesis of this compound for applications in drug discovery and development.

References

-

Grokipedia. Hoesch reaction. Retrieved from [Link]

-

Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. (2022, September 24). Retrieved from [Link]

-

BYJU'S. What is the Fries Rearrangement Reaction?. Retrieved from [Link]

-

Wikipedia. Fries rearrangement. Retrieved from [Link]

-

Wikipedia. Gattermann reaction. Retrieved from [Link]

-

BYJU'S. Fries Rearrangement Reaction. Retrieved from [Link]

-

Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

-

Taylor & Francis. Fries rearrangement – Knowledge and References. Retrieved from [Link]

-

SynArchive. Houben-Hoesch Reaction. Retrieved from [Link]

-

Taylor & Francis Online. Laterally substituted biphenyl benzoates ‒ synthesis and mesomorphic properties. (2021). Retrieved from [Link]

-

BYJU'S. Gattermann reaction examples. Retrieved from [Link]

-

Vedantu. Gattermann Reaction: Mechanism, Steps & Uses Explained. Retrieved from [Link]

-

Careers360. Gattermann Reaction - Mechanism, Examples, Application, FAQs. (2025, July 2). Retrieved from [Link]

- Patsnap. Method for preparing 2, 4-dichloroacetophenone. (2012, September 19).

-

Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Fries Rearrangement. Retrieved from [Link]

-

University of California, Irvine. Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

L.S.College, Muzaffarpur. Gattermann reaction. (2020, May 11). Retrieved from [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Retrieved from [Link]

-

National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

- Google Patents. CN102675073A - Method for preparing 2, 4-dichloroacetophenone.

Sources

- 1. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 7. Houben-Hoesch Synthesis (Chapter 63) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. byjus.com [byjus.com]

- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Fries Rearrangement [organic-chemistry.org]

- 12. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 13. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. websites.umich.edu [websites.umich.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 18. grokipedia.com [grokipedia.com]

- 19. synarchive.com [synarchive.com]

- 20. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 21. byjus.com [byjus.com]

- 22. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]

- 23. careers360.com [careers360.com]

- 24. lscollege.ac.in [lscollege.ac.in]

solubility of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one in organic solvents

An In-depth Technical Guide to the Solubility of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in various organic solvents. In the absence of extensive published data for this specific compound, this guide focuses on predicting solubility based on molecular structure analysis and outlines a robust experimental protocol for its quantitative determination. This document is intended to serve as a valuable resource for researchers and scientists involved in drug discovery and development, offering a framework for understanding and evaluating the solubility of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, its physicochemical properties play a pivotal role. Among these, aqueous and organic solvent solubility are of paramount importance.[1][2] Poor solubility can lead to low bioavailability, making it challenging to achieve therapeutic concentrations of the drug in systemic circulation.[1][2][3] Consequently, a thorough understanding and characterization of a compound's solubility profile are essential in the early stages of drug discovery and development to guide formulation strategies and predict in vivo performance.[4][5]

This guide focuses on this compound, a substituted aromatic ketone. While specific data on its solubility is not widely available, its structural features allow for a predictive analysis of its behavior in various organic solvents. This document will provide a theoretical framework for understanding its solubility, a detailed experimental protocol for its determination, and guidance on data interpretation.

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7][8] The structure of this compound features several key functional groups that will dictate its solubility:

-

Aromatic Ring: The benzene ring is inherently nonpolar and will contribute to solubility in nonpolar solvents through van der Waals interactions.

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.[9]

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.[6]

-

Dichloro Substitution (-Cl): The two chlorine atoms are electronegative, contributing to the molecule's overall polarity. However, they also increase the molecular weight and size, which can sometimes negatively impact solubility.

Based on this analysis, a qualitative prediction of solubility in various organic solvents can be made.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl and ketone groups can form strong hydrogen bonds with the solvent.[6][9] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of the solvent can interact with the polar functional groups of the solute.[6] |

| Nonpolar | Hexane, Toluene | Low | The nonpolar nature of the solvent will have weak interactions with the polar functional groups of the solute.[6][7] |

| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Moderate | These solvents can interact with both the polar and nonpolar regions of the molecule.[6] |

Diagram 1: Predicted Solubility Profile

Caption: Predicted solubility based on solvent class.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This is influenced by the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol). The strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules are the primary determinants of ΔH_sol.

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (like oxygen in the hydroxyl group). This is a key interaction for solubility in protic solvents.[9]

-

Dipole-Dipole Interactions: Polar molecules, like this compound, have a net dipole moment and will interact with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): These are weaker, temporary attractive forces that exist between all molecules and are the primary mode of interaction for nonpolar substances.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium solubility assay is a widely accepted method for determining the solubility of a compound.[10] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility assay.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each organic solvent in a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Factors Influencing Solubility Measurements

-

Temperature: The solubility of most solids increases with increasing temperature.[8][11] Therefore, it is critical to control the temperature during the experiment.

-

Purity of Compound and Solvent: Impurities can affect the solubility of a substance. Always use high-purity materials.

-

pH (for aqueous solutions): The ionization state of a compound can significantly impact its solubility in aqueous media.

Conclusion

References

- ChemicalBook. (2025, July 24). 1-(3-CHLORO-2-HYDROXYPHENYL)ETHAN-1-ONE | 3226-34-4.

- Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- LGC Standards. (n.d.). 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.

- BLDpharm. (n.d.). 99-40-1|2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Drug Solubility: Importance and Enhancement Techniques. PMC.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Hovione. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Veranova. (n.d.). Improving solubility and accelerating drug development.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry Notes. (n.d.). Three Factors Affecting the Solubility of a Solution.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. veranova.com [veranova.com]

- 4. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistrynotes.com [chemistrynotes.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. lifechemicals.com [lifechemicals.com]

- 11. caymanchem.com [caymanchem.com]

stability and storage of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one

An In-depth Technical Guide to the Stability and Storage of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and managing the chemical stability of this compound. Given the limited publicly available stability data for this specific molecule, this document synthesizes information from structurally analogous compounds and established principles of pharmaceutical stress testing to offer authoritative guidance. We will explore the inherent chemical liabilities of its functional groups, propose a systematic approach for stability assessment through forced degradation studies, and provide detailed protocols for both executing these studies and developing a corresponding stability-indicating analytical method. The objective is to equip researchers with the necessary knowledge to ensure the integrity, purity, and reliability of this compound in research and development settings.

Chemical Profile and Inherent Stability Considerations

This compound is a substituted acetophenone derivative. Its stability is dictated by the interplay of its three key functional regions: the dichlorinated phenyl ring, the phenolic hydroxyl group, and the ethanone (acetyl) side chain.

-

Phenolic Hydroxyl Group (-OH): This is the most reactive site for degradation. Phenols are susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of colored degradation products, such as quinones, compromising the compound's purity.

-

Dichlorinated Phenyl Ring: The two electron-withdrawing chlorine atoms on the aromatic ring influence the acidity of the phenolic proton and the overall electron density of the molecule. While generally stable, halogenated aromatics can be susceptible to photolytic degradation, potentially involving dehalogenation reactions under high-energy light exposure.

-

Ethanone Group (-C(O)CH₃): The ketone functionality is relatively stable but can participate in reactions under extreme conditions. The alpha-protons on the methyl group have some acidity and could be involved in base-catalyzed reactions.

Caption: Chemical structure of this compound.

Recommended Storage and Handling Procedures

Proper storage is critical to mitigate the chemical risks identified above. The following recommendations are based on best practices for handling halogenated phenolic compounds.[1][2][3]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1][2] | Minimizes the rate of potential thermal degradation and oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[4] | Protects the sensitive phenolic hydroxyl group from air oxidation. |

| Light | Store in a light-resistant container (e.g., amber vial).[2][3] | Prevents photolytic degradation, which can affect both the aromatic ring and the phenolic group. |

| Container | Use a tightly-closed, well-sealed container.[1][5] | Prevents exposure to moisture and atmospheric oxygen, which can initiate or accelerate degradation.[2] |

| Incompatibilities | Segregate from strong oxidizing agents, strong bases, and acids.[1][5][6] | Avoids rapid, uncontrolled reactions that could degrade the compound and create hazardous byproducts. |

Handling Precautions:

-

Handle exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][6]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

-

Wash hands thoroughly after handling the material.[1]

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is an essential practice in pharmaceutical development used to identify likely degradation products and pathways, thereby establishing the intrinsic stability of a molecule.[7][8][9] This process is crucial for developing and validating a stability-indicating analytical method, which can reliably separate the intact compound from any degradants.[10][11]

The goal is not to completely destroy the compound, but to induce a predictable level of degradation, typically in the range of 5-20%, which is sufficient for the detection and characterization of impurities.[10][11]

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathways

Based on the compound's structure, several degradation pathways can be hypothesized. The primary points of failure are likely to be oxidation of the phenol and potential reactions involving the chlorine substituents under energetic conditions.

Caption: Potential degradation pathways for the target compound.

-

Oxidative Degradation: The phenol is highly susceptible to oxidation, leading to the formation of a corresponding o-quinone. This is often a primary degradation pathway for catechols and other phenolic compounds and typically results in the formation of colored impurities.

-

Photolytic Degradation: Exposure to high-intensity light, particularly UV, can induce several reactions. This includes the homolytic cleavage of the carbon-chlorine bond, leading to radical intermediates that can result in dehalogenated species or other complex products.[12]

-

Thermal Degradation: In the solid state, high temperatures can provide the energy needed to initiate decomposition, which could involve cleavage of the side chain or polymerization. Hazardous decomposition products may include carbon oxides and hydrogen chloride gas.[1]

Protocols for Stability Assessment

The following protocols provide a practical, self-validating system for assessing the stability of this compound.